

Spectroscopic characterization of Benzyl N-(2-hydroxyethyl)carbamate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Benzyl N-(2-hydroxyethyl)carbamate*

Cat. No.: *B104591*

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An Application Note on the Spectroscopic Characterization of **Benzyl N-(2-hydroxyethyl)carbamate**

Application Note: Spectroscopic Profiling of Benzyl N-(2-hydroxyethyl)carbamate

Abstract

This application note provides a comprehensive spectroscopic characterization of **Benzyl N-(2-hydroxyethyl)carbamate** (CAS No. 77987-49-6), a key intermediate in pharmaceutical synthesis.^[1] Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are outlined. The acquired data, including ¹H NMR, ¹³C NMR, IR, and MS, are presented and interpreted to confirm the chemical structure and purity of the compound. This document serves as a practical guide for researchers, scientists, and professionals in drug development requiring robust analytical methods for the verification of this important chemical entity.

Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is a versatile organic compound widely utilized as a pharmaceutical intermediate.^[1] Its molecular structure incorporates a benzyl protecting group, a carbamate linkage, and a primary alcohol, making it a

valuable building block in the synthesis of more complex molecules, including A2A adenosine receptor agonists and noncovalent inhibitors of cathepsin S.[1]

Accurate structural confirmation and purity assessment are critical for ensuring the reliability and reproducibility of synthetic procedures in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose. This note details the application of ^1H NMR, ^{13}C NMR, IR, and MS to provide a complete spectroscopic profile of **Benzyl N-(2-hydroxyethyl)carbamate** (Figure 1).

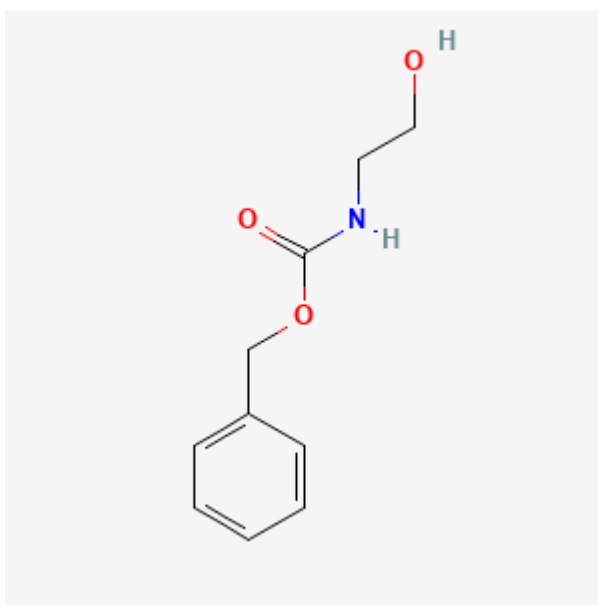


Figure 1. Chemical Structure of **Benzyl N-(2-hydroxyethyl)carbamate**.

Experimental Protocols

Materials

- Sample: **Benzyl N-(2-hydroxyethyl)carbamate** ($\text{C}_{10}\text{H}_{13}\text{NO}_3$, MW: 195.22 g/mol), white solid.[2][3]
- NMR Solvent: Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS).
- IR Spectroscopy: Methylene chloride (for thin film preparation).
- Mass Spectrometry: HPLC-grade methanol or acetonitrile.

Instrumentation

- NMR: 400 MHz NMR Spectrometer.
- IR: Fourier-Transform Infrared (FTIR) Spectrometer with a DTGS detector.
- MS: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Protocol for ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **Benzyl N-(2-hydroxyethyl)carbamate** and dissolve it in approximately 0.7 mL of CDCl_3 in a clean vial.
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.[\[4\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Calibrate the ^1H spectrum to the residual CHCl_3 signal at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 signal at 77.16 ppm. Integrate the signals in the ^1H spectrum.

Protocol for Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):

- Dissolve a small amount (~10-20 mg) of **Benzyl N-(2-hydroxyethyl)carbamate** in a few drops of a volatile solvent like methylene chloride.^[5]
- Drop the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).^[5]
- Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.^[5]
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the salt plate with the sample film into the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} , typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.
- Data Acquisition:
 - Set up the LC-MS system with an ESI source operating in positive ion mode.^[6]
 - Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.) to confirm the molecular weight of the compound.

Results and Data Presentation

The spectroscopic data obtained are summarized in the tables below.

Table 1: ^1H NMR Data for Benzyl N-(2-hydroxyethyl)carbamate (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.34	s	5H	Ar-H
5.73	bs	1H	NH
5.10	s	2H	O-CH ₂ -Ph
3.74	t	2H	CH ₂ -OH
3.29	q	2H	NH-CH ₂
Data sourced from ECHEMI.[2]			

Table 2: ^{13}C NMR Data for Benzyl N-(2-hydroxyethyl)carbamate (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
157.2	C=O (Carbamate)
136.4	C-Ar (Quaternary)
128.5	CH-Ar
128.1	CH-Ar
66.8	O-CH ₂ -Ph
61.7	CH ₂ -OH
43.4	NH-CH ₂
Data sourced from ECHEMI.[2]	

Table 3: Key IR Absorption Bands for Benzyl N-(2-hydroxyethyl)carbamate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (Alcohol)
~3300	Medium	N-H stretch (Carbamate)
~3030	Medium	C-H stretch (Aromatic)
2940, 2880	Medium	C-H stretch (Aliphatic)
~1690	Strong	C=O stretch (Carbamate)
~1530	Strong	N-H bend
~1250, 1060	Strong	C-O stretch

Expected values based on functional groups present. Similar compounds show characteristic peaks in these regions.^[7]

Table 4: Mass Spectrometry Data for Benzyl N-(2-hydroxyethyl)carbamate

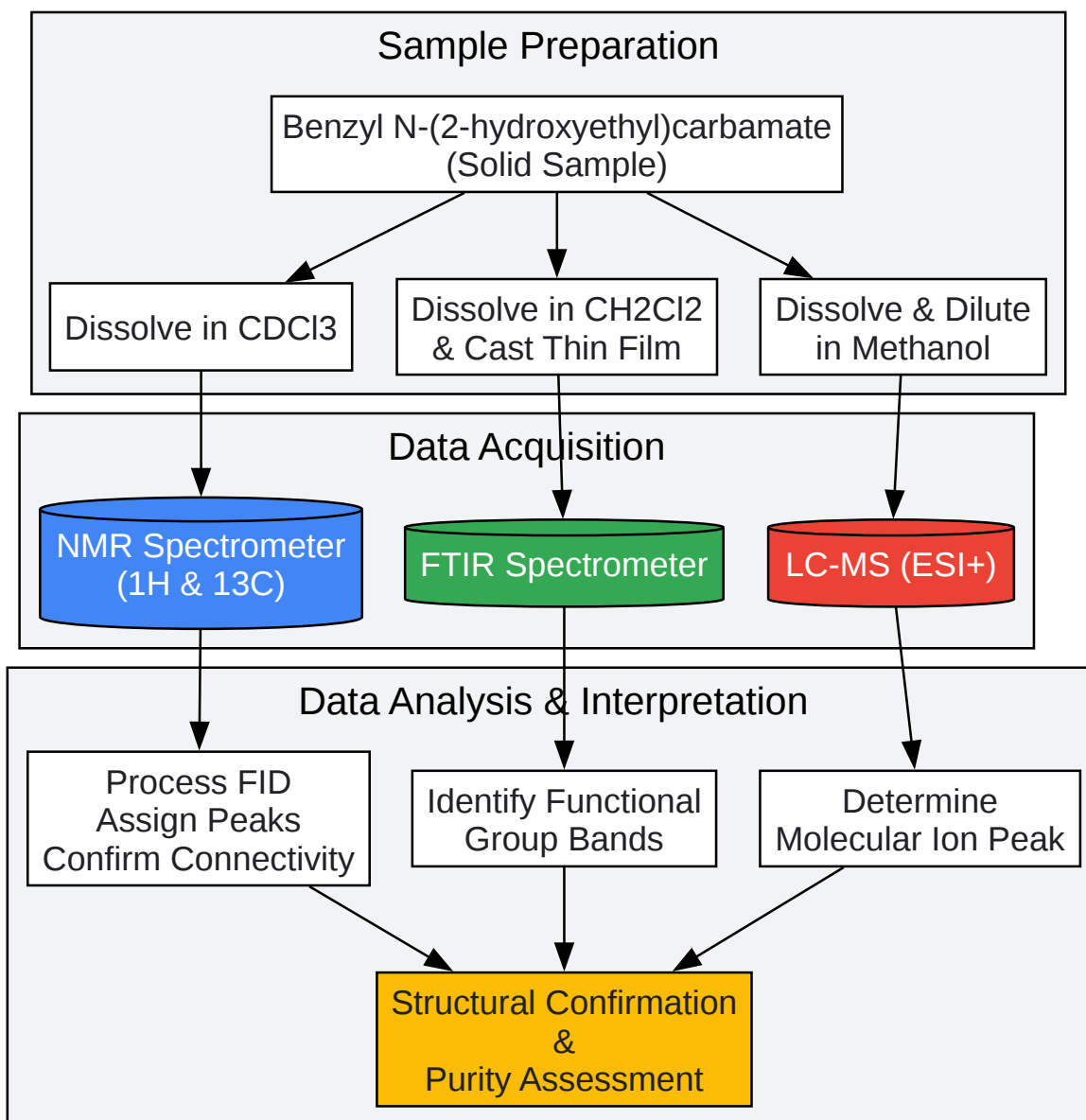
Ionization Mode	m/z Value (Observed)	Assignment
ESI+	196.1	[M+H] ⁺

Data sourced from ECHEMI.^[2]

Logical & Experimental Workflow

The overall workflow for the spectroscopic characterization is depicted in the diagram below.

Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the characterization of **Benzyl N-(2-hydroxyethyl)carbamate**.

Discussion

- NMR Spectroscopy: The ¹H NMR spectrum clearly shows the expected signals: a multiplet for the aromatic protons, a singlet for the benzylic methylene protons, and signals

corresponding to the ethyl chain and the NH proton. The integration values (5H, 1H, 2H, 2H, 2H) are consistent with the number of protons in each chemical environment. The ^{13}C NMR spectrum displays eight distinct signals, corresponding to the ten carbon atoms of the molecule (with overlapping aromatic CH signals), confirming the molecular structure. The chemical shifts are characteristic for the carbamate, aromatic, benzylic, and aliphatic carbons.

- **IR Spectroscopy:** The IR spectrum is expected to show a strong, broad absorption band around 3350 cm^{-1} due to the O-H stretching of the alcohol group, and a medium band around 3300 cm^{-1} from the N-H stretch of the carbamate. A very strong absorption around 1690 cm^{-1} is characteristic of the carbamate C=O stretching vibration. The presence of these key bands provides strong evidence for the major functional groups in the molecule.
- **Mass Spectrometry:** In positive-ion ESI-MS, the compound is expected to be detected as its protonated molecular ion $[\text{M}+\text{H}]^+$. The observed m/z of 196.1 corresponds to the calculated mass of the protonated molecule ($\text{C}_{10}\text{H}_{14}\text{NO}_3^+$), thereby confirming the molecular weight of 195.22 g/mol .

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **Benzyl N-(2-hydroxyethyl)carbamate**. The data presented are in full agreement with the proposed structure and can be used as a reference for quality control and reaction monitoring in synthetic applications. The detailed protocols provided herein offer a reliable methodology for the spectroscopic analysis of this and similar pharmaceutical intermediates.

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